3,4-Dichlorophenethylamine
Overview
Description
3,4-Dichlorophenethylamine is an organic compound with the molecular formula C8H9Cl2N. It is a derivative of phenethylamine, where the phenyl ring is substituted with two chlorine atoms at the 3 and 4 positions. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Mechanism of Action
Mode of Action
It is known that the compound can interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
It has been used to synthesize other compounds, suggesting that it may participate in various chemical reactions .
Result of Action
It has been used in the synthesis of other compounds, indicating that it may have significant chemical reactivity .
Biochemical Analysis
Biochemical Properties
It is known that it can be obtained by reacting 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether in the presence of N2 .
Cellular Effects
The cellular effects of 3,4-Dichlorophenethylamine are not well-studied. It is known that related compounds can have significant effects on cellular processes. For example, 3,4-dichloroamphetamine, a structurally similar compound, acts as a highly potent and selective serotonin releasing agent (SSRA) and binds to the serotonin transporter with high affinity .
Molecular Mechanism
It is known that it can be used to synthesize other compounds, such as N-(3′,4′-dichlorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol and 2-[2-(3,4-dichlorophenyl)ethylamino]-1-pyridin-3-ylethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dichlorophenethylamine can be synthesized through several methods. One common approach involves the reduction of 3,4-dichlorophenylacetonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs in an anhydrous ether solvent under reflux conditions .
Another method involves the catalytic hydrogenation of 3,4-dichlorophenylacetone in the presence of ammonia. This process uses a catalyst such as palladium on carbon (Pd/C) and occurs under hydrogen gas at elevated pressures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorophenethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 3,4-Dichlorophenylacetone, 3,4-Dichlorobenzaldehyde
Reduction: Secondary and tertiary amines
Substitution: Various substituted phenethylamines
Scientific Research Applications
3,4-Dichlorophenethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurotransmitter analogs.
Medicine: It is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorophenethylamine
- 2-(2,3-Dichlorophenyl)ethanamine
- 1-(2,4-Dichlorophenyl)ethanamine
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPUAVYKVIHUJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276921 | |
Record name | 3,4-Dichlorophenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21581-45-3 | |
Record name | 3,4-Dichlorophenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dichlorophenethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,4-Dichlorophenethylamine interact with Protein Kinase CK2?
A: Research indicates that this compound binds to a specific region on the protein kinase CK2 known as the "αD-pocket". This binding occurs in conjunction with ATP-competitive inhibitors, such as MB002. [] This suggests a potential allosteric mechanism of action, where this compound might modulate the enzyme's activity by influencing the binding of ATP or other substrates. Further research is needed to fully elucidate the downstream effects of this interaction. You can find more details on the crystal structure of this complex in the cited research article. []
Q2: What is the significance of studying this compound in the context of Protein Kinase CK2?
A: Protein Kinase CK2 is a crucial enzyme involved in various cellular processes, including cell growth, proliferation, and survival. Dysregulation of CK2 activity has been implicated in several diseases, including cancer. [] Therefore, understanding how molecules like this compound interact with CK2 can provide valuable insights into potential therapeutic strategies for targeting this enzyme. Further research exploring the structure-activity relationship of this compound and its analogs could lead to the development of more potent and selective CK2 modulators.
Q3: Are there any studies on the potential of this compound as a therapeutic agent?
A: While the provided research highlights the interaction of this compound with Protein Kinase CK2, it does not delve into its therapeutic potential. [, ] Further research is required to evaluate its efficacy and safety profile in relevant biological systems and disease models. This would involve conducting in vitro and in vivo studies to assess its effects on cell signaling, disease progression, and overall toxicity.
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